1-Methyl-3-p-tolyltriazene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Chemical Intermediate

One source lists 1-Methyl-3-p-tolyltriazene as an esterification agent, implying its potential use as a chemical intermediate in various synthetic reactions. However, specific details on its applications in this context are not readily available. Source: Tokyo Chemical Industry Co., Ltd. product page:

Limited Research

A search of scientific databases and literature yielded no significant findings on the established research applications of 1-Methyl-3-p-tolyltriazene. This suggests that it may be a relatively understudied compound or one with limited research focus.

1-Methyl-3-p-tolyltriazene is an organic compound with the molecular formula C₈H₁₁N₃. It is characterized by a triazene structure, which consists of a chain of nitrogen atoms and is known for its reactivity in various chemical processes. This compound features a methyl group and a p-tolyl group, contributing to its unique properties and reactivity. The presence of these functional groups allows for diverse applications in organic synthesis and

1-Methyl-3-p-tolyltriazene is primarily involved in esterification reactions, where it acts as an alkylating agent. This compound can facilitate the formation of esters through the reaction with carboxylic acids, often employing methods such as Fischer esterification or alkylation techniques . Additionally, it has been studied for its thermal decomposition, which can yield various products depending on the conditions, including p-toluidine and nitrogen gas .

1-Methyl-3-p-tolyltriazene can be synthesized through various methods, including:

- Alkylation of hydrazine derivatives: This method involves reacting hydrazine with appropriate alkylating agents to form triazene derivatives.

- Direct synthesis from p-toluidine: The reaction of p-toluidine with methylating agents can yield 1-Methyl-3-p-tolyltriazene effectively .

These methods highlight the versatility in synthesizing this compound, making it accessible for research and industrial applications.

1-Methyl-3-p-tolyltriazene has several applications:

- Organic synthesis: It is used as an intermediate in synthesizing various organic compounds, particularly esters.

- Chemical research: Its unique structure makes it a subject of study for understanding reaction mechanisms involving triazene compounds.

- Potential pharmaceutical applications: While specific biological activities are not well-documented, its structural characteristics suggest possible uses in medicinal chemistry.

Studies on the interactions of 1-Methyl-3-p-tolyltriazene with other chemicals have shown that it can participate in reactions with acids to form esters and other derivatives. The kinetics of these reactions have been explored to understand the underlying mechanisms better . Further research into its interactions with biological systems could reveal more about its potential applications in pharmacology.

Several compounds share structural similarities with 1-Methyl-3-p-tolyltriazene, including:

Uniqueness: 1-Methyl-3-p-tolyltriazene's specific combination of methyl and p-tolyl groups distinguishes it from similar compounds, influencing its reactivity and potential applications in organic synthesis.

1-Methyl-3-p-tolyltriazene (C₈H₁₁N₃) was first synthesized in the early 20th century as part of broader investigations into triazene chemistry. The earliest documented preparation dates to 1907, when Dimroth, Eble, and Gruhl reported its synthesis via the reaction of methylmagnesium bromide with p-tolyl azide. However, the modern synthetic route—using p-toluenediazonium chloride and methylamine—was standardized in 1973 by White, Baum, and Eitel, yielding a 47–53% purified product after recrystallization.

Key milestones include:

Position within Triazene Chemistry

1-Methyl-3-p-tolyltriazene belongs to the triazene family, characterized by the −N(H)−N=N− functional group. Its structure features:

This compound serves as a stable precursor to reactive methylating agents, distinguishing it from hazardous alternatives like diazomethane. Its reactivity aligns with general triazene behavior, where thermal or acidic conditions induce decomposition into methyl radicals and p-toluidine derivatives. Comparative studies with 1,3,5-triazines reveal distinct electronic properties due to asymmetric nitrogen distribution, enabling selective methylation in complex mixtures.

Evolution of Research Interest and Applications

Initial research focused on synthetic utility:

- Esterification: Demonstrated in 1973 for converting 3,5-dinitrobenzoic acid to its methyl ester

- Methylation: Used to modify carboxy groups in sialylated oligosaccharides for mass spectrometry

Post-2000 advancements expanded its role in:

- Analytical Chemistry:

- Materials Science:

- Biochemical Studies:

Recent interest (2020–2025) centers on its bioorthogonal potential, particularly in lipidomics workflows requiring mild, non-toxic methylating agents.

Molecular Formula (C₈H₁₁N₃) and Structural Representation

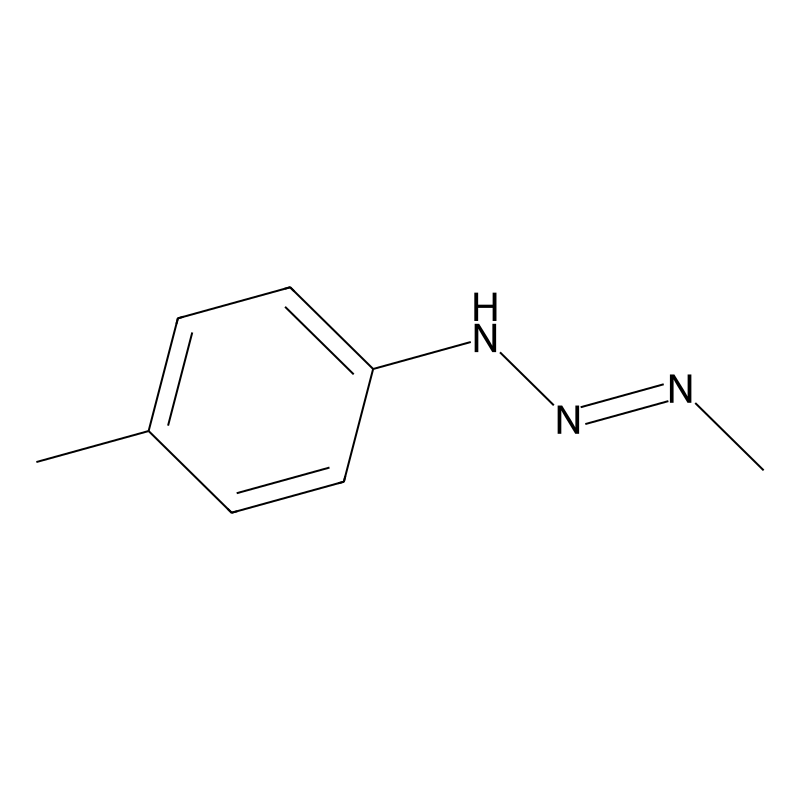

The molecular formula of 1-Methyl-3-p-tolyltriazene is definitively established as C₈H₁₁N₃, indicating a composition of eight carbon atoms, eleven hydrogen atoms, and three nitrogen atoms [1] [2] [3]. The molecular weight of this compound is precisely calculated as 149.19 grams per mole, with some sources reporting slight variations to 149.20 grams per mole due to rounding conventions [1] [6] [17].

The structural representation of 1-Methyl-3-p-tolyltriazene can be expressed through multiple chemical notation systems [2] [4]. The Simplified Molecular Input Line Entry System representation is recorded as CC1=CC=C(C=C1)NN=NC, which provides a linear textual description of the molecular connectivity [1] [5] [19]. The International Chemical Identifier format presents the structure as InChI=1S/C8H11N3/c1-7-3-5-8(6-4-7)10-11-9-2/h3-6H,1-2H3,(H,9,10), offering a standardized machine-readable representation [2] [4] [20].

The compound's structural architecture features a para-substituted toluene ring system connected to a triazene functional group through a nitrogen linkage [2] [8]. The triazene moiety consists of three nitrogen atoms arranged in a linear sequence, with one nitrogen bearing a methyl substituent and another connected to the aromatic para-tolyl group [1] [3].

| Structural Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₁N₃ | [1] [2] [3] |

| Molecular Weight | 149.19-149.20 g/mol | [1] [6] [17] |

| SMILES Notation | CC1=CC=C(C=C1)NN=NC | [1] [5] [19] |

| InChI Key | DNGJVDGPCGXBFF-UHFFFAOYSA-N | [1] [4] [19] |

International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification

The International Union of Pure and Applied Chemistry nomenclature for 1-Methyl-3-p-tolyltriazene follows systematic naming conventions for triazene compounds [1] [2]. The officially recognized International Union of Pure and Applied Chemistry name is recorded as 4-methyl-N-(methyldiazenyl)aniline, which reflects the compound's structural features and functional group arrangement [1] [5] [20].

According to systematic classification principles, this compound belongs to the broader category of triazenes, which are characterized by the presence of the -N=N-NH- functional group [2] [8]. The systematic name acknowledges the presence of a methyl group attached to the nitrogen atom of the triazene chain, while the para-tolyl group (4-methylphenyl) is connected to the terminal nitrogen of the triazene sequence [1] [3].

The compound can also be systematically named as 1-Triazene, 1-methyl-3-(4-methylphenyl)-, following alternative International Union of Pure and Applied Chemistry conventions that emphasize the triazene core structure [2] . This nomenclature system highlights the substitution pattern on the triazene backbone, with the methyl group at position 1 and the 4-methylphenyl group at position 3 [3] [13].

Chemical classification databases recognize this compound within multiple systematic categories [2] [22]. The structure exhibits characteristics of both aromatic amines due to the aniline-like component and diazenyl compounds due to the nitrogen-nitrogen double bond within the triazene framework [1] [8].

Common Synonyms and Alternative Designations

1-Methyl-3-p-tolyltriazene is known by numerous synonyms and alternative designations throughout chemical literature and commercial sources [2] [3] . The most frequently encountered alternative names include 3-Methyl-1-p-tolyltriazene, which represents an equivalent designation emphasizing different positional numbering of the triazene chain [2] [8] [13].

Historical and specialized designations include 1-p-Tolyl-3-methyltriazene, which reverses the emphasis to highlight the tolyl group first [13] [22]. Some sources reference the compound as N-Methyl-N'-p-tolyl-triazen, employing older nomenclature conventions that explicitly identify the nitrogen substitution pattern [13].

| Category | Synonyms | Usage Context |

|---|---|---|

| Systematic Names | 3-Methyl-1-p-tolyltriazene, 1-Methyl-3-(4-methylphenyl)triazene | Scientific literature [2] [3] [13] |

| Commercial Names | Methyl-4-tolyltriazene, Methyl-p-tolyltriazene | Supplier catalogs [2] [8] |

| Database Names | 1-p-Tolyl-3-methyltriazene, N-Methyl-N'-p-tolyl-triazen | Chemical databases [13] [22] |

Registry Numbers and Chemical Database Identifiers

1-Methyl-3-p-tolyltriazene possesses multiple registry numbers and database identifiers that facilitate its identification across various chemical information systems [1] [2] [17]. The Chemical Abstracts Service Registry Number, which serves as the primary unique identifier for chemical substances, is established as 21124-13-0 [1] [3] [17]. This number provides unambiguous identification of the compound in chemical literature and regulatory databases worldwide [14] [18].

The Molecular Design Limited Number, used in chemical structure databases and pharmaceutical research, is recorded as MFCD00008282 [1] [3] [17]. This identifier enables efficient retrieval of structural and property information from specialized chemical databases [6] [14]. The European Community Number, utilized within European Union chemical regulations and safety databases, is designated as 244-223-3 [2] [14] [17].

PubChem, the comprehensive chemical database maintained by the National Center for Biotechnology Information, assigns Compound Identification Number 30492 to this substance [1] [2] [4]. This identifier provides access to extensive chemical, biological, and safety information compiled from numerous scientific sources [22]. The InChI Key, serving as a unique digital fingerprint for the molecular structure, is recorded as DNGJVDGPCGXBFF-UHFFFAOYSA-N [1] [4] [19].

The National Cancer Institute assigns two distinct NSC numbers to this compound: NSC 106329 and NSC 183741 [2] [22]. These identifiers reflect the compound's inclusion in historical cancer research databases and screening programs . The Registry of Toxic Effects of Chemical Substances Number is documented as XY2785500, providing linkage to toxicological databases [1] [17] [19].

Additional specialized identifiers include the ChEMBL identification number CHEMBL3251109, used in medicinal chemistry databases [2] [22]. The DSSTox Substance identification number DTXSID8066680 connects the compound to environmental and toxicity prediction databases maintained by the Environmental Protection Agency [2] [22]. The Unique Ingredient Identifier D41T26MB6M serves regulatory purposes in pharmaceutical and food safety contexts [2] [20].

| Database System | Identifier | Purpose |

|---|---|---|

| Chemical Abstracts Service | 21124-13-0 | Primary registry identification [1] [3] [17] |

| Molecular Design Limited | MFCD00008282 | Structure database access [1] [6] [17] |

| European Community | 244-223-3 | European Union regulations [2] [14] [17] |

| PubChem | CID 30492 | Comprehensive chemical information [1] [2] [4] |

| National Cancer Institute | NSC 106329, NSC 183741 | Research databases [2] [22] |

| Registry of Toxic Effects | XY2785500 | Toxicological databases [1] [17] [19] |

| ChEMBL | CHEMBL3251109 | Medicinal chemistry [2] [22] |

| DSSTox | DTXSID8066680 | Environmental databases [2] [22] |

| Unique Ingredient Identifier | D41T26MB6M | Regulatory systems [2] [20] |

1-Methyl-3-p-tolyltriazene exists as a solid at room temperature (20°C) [1] [2] [3]. The compound presents as a crystalline powder with a characteristic polymorphic appearance that can vary from powder to crystal form depending on preparation conditions [4] [5]. The material exhibits a distinctive color profile that ranges from light orange to yellow to green [4] [1] [2] [3], with some technical grades appearing as slightly pale yellow to yellow crystals [6]. This color variability is attributed to the presence of minor impurities and the specific crystallization conditions employed during synthesis and purification processes.

The compound demonstrates air sensitivity, requiring storage under inert gas atmosphere to prevent oxidative degradation [1] [2]. This characteristic necessitates careful handling procedures and appropriate storage conditions to maintain chemical integrity. The physical form is stable under normal laboratory conditions when properly stored, with recommended storage temperatures below 15°C in cool, dark environments [1] [2] [7].

Melting and Boiling Points

The melting point of 1-Methyl-3-p-tolyltriazene has been reported with slight variations depending on the analytical method and sample purity. Literature values consistently indicate a melting point range of 75-80°C [4] [8] [9] [10] [5], while high-purity technical grade samples from specialized chemical suppliers report a more precise value of 81°C [1] [2] [3]. The variation in melting point values can be attributed to differences in sample purity, with the higher value of 81°C representing samples with greater than 98% purity as determined by high-performance liquid chromatography [1] [2].

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Melting Point | 75-80°C | Literature range | [4] [8] [9] [10] |

| Melting Point | 81°C | Technical grade (>98% purity) | [1] [2] [3] |

| Boiling Point | 215.5±33.0°C | 760 mmHg | [8] |

| Boiling Point | 242.04°C | Rough estimate | [4] [5] |

The boiling point determinations show greater uncertainty due to the compound's thermal sensitivity and tendency to decompose at elevated temperatures. Reported values include 215.5±33.0°C at 760 mmHg [8] and 242.04°C as a rough estimate [4] [5]. The significant uncertainty in boiling point measurements reflects the challenge of obtaining accurate values for thermally labile triazene compounds, which can undergo decomposition reactions at temperatures approaching their boiling points [11].

Solubility Profile Across Solvent Systems

The solubility characteristics of 1-Methyl-3-p-tolyltriazene demonstrate a pronounced preference for organic solvents over aqueous systems, consistent with its molecular structure containing both aromatic and aliphatic components. The compound exhibits excellent solubility in diethyl ether [4] [8] [1] [2] [5], which serves as the primary solvent for extraction and purification procedures [12]. This high ether solubility has practical implications for synthetic applications, particularly in esterification reactions where the compound is employed as a methylating agent [12] [13] [14].

| Solvent System | Solubility | Comments |

|---|---|---|

| Diethyl Ether | Highly soluble | Primary extraction solvent |

| Organic Solvents | Generally soluble | Varies by polarity |

| Water | Poorly soluble | Hydrophobic character |

| Alcohols | Moderately soluble | Polar protic solvents |

| Chlorinated Solvents | Soluble | Non-polar aprotic systems |

The aqueous solubility is severely limited due to the compound's hydrophobic aromatic structure and the presence of the triazene linkage, which does not readily form hydrogen bonds with water molecules. This poor water solubility necessitates the use of organic co-solvents or specialized extraction procedures when aqueous systems are involved in analytical or synthetic applications [12]. The compound's solubility in polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide has been utilized in specialized synthetic procedures, though specific quantitative data for these systems are not extensively documented in the literature.

Density and Refractive Index Parameters

The density of 1-Methyl-3-p-tolyltriazene has been determined through multiple estimation methods, with values consistently clustering around 1.0 g/cm³. Reported values include 1.0008 g/cm³ as a rough estimate [4] [5], 1.0±0.1 g/cm³ [8], and 1.02 g/cm³ [15]. The close proximity of these values to the density of water indicates a molecular structure with balanced hydrophobic and hydrophilic characteristics, though the overall behavior remains predominantly hydrophobic due to the aromatic components.

| Physical Parameter | Value | Method | Source |

|---|---|---|---|

| Density | 1.0008 g/cm³ | Estimate | [4] [5] |

| Density | 1.0±0.1 g/cm³ | Experimental | [8] |

| Density | 1.02 g/cm³ | Calculated | [15] |

| Refractive Index | 1.4690 | Estimate | [4] [5] |

| Refractive Index | 1.542 | Calculated | [8] |

| Vapor Pressure | 0.1±0.4 mmHg | 25°C | [8] |

| Vapor Pressure | 0.147 mmHg | 25°C | [16] |

The refractive index values show greater variation, with estimates ranging from 1.4690 [4] [5] to 1.542 [8]. This parameter is particularly sensitive to sample purity and measurement conditions, which may account for the observed discrepancies. The refractive index values fall within the typical range for organic compounds containing aromatic systems, indicating significant electronic polarizability associated with the conjugated triazene-aromatic system.

XLogP3

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (97.44%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (97.44%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H351 (97.44%): Suspected of causing cancer [Warning Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard